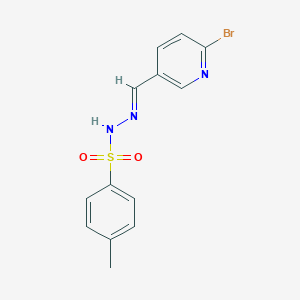

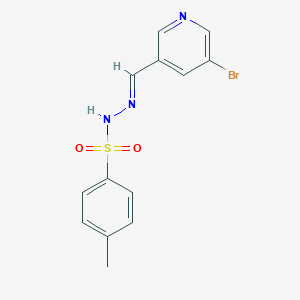

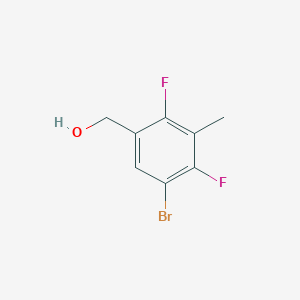

1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

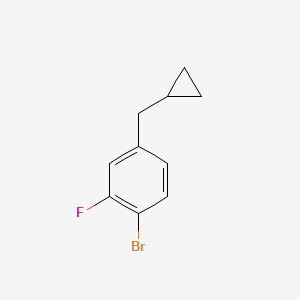

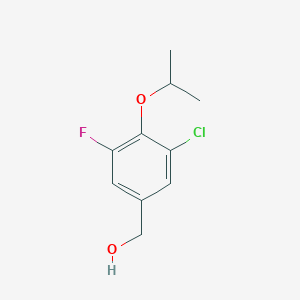

“1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene” is an organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms. Attached to this benzene ring are a bromo group (Br), a methoxymethyl group (CH2OCH3), and a trifluoromethoxy group (OCF3). Each of these groups gives the compound unique properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a simple benzene ring. The bromo, methoxymethyl, and trifluoromethoxy groups would then be added in separate reactions. The exact methods would depend on the specific conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring. The bromo, methoxymethyl, and trifluoromethoxy groups could be arranged in various ways, leading to different isomers .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The bromo group is a good leaving group, so it could be replaced by other groups in a substitution reaction. The methoxymethyl and trifluoromethoxy groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromo, methoxymethyl, and trifluoromethoxy groups would likely make the compound more polar and increase its boiling point compared to benzene .Applications De Recherche Scientifique

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs), though not directly 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene, illustrate the versatility of benzene derivatives in supramolecular chemistry. BTAs have been utilized for their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This property has been exploited in nanotechnology, polymer processing, and biomedical applications, showcasing the adaptable nature of benzene derivatives in creating multipurpose building blocks for advanced materials (Cantekin, de Greef, & Palmans, 2012).

Medicinal Chemistry and Biomedical Applications

In the realm of medicinal chemistry, triazine and its derivatives, related by their aromatic nature to the compound , have been synthesized and evaluated across a spectrum of biological activities. Triazine analogs, exhibiting antibacterial, antifungal, anticancer, antiviral, and antimalarial properties, underscore the potential of aromatic compounds in drug development. Such research underscores the significance of aromatic compounds, including potentially this compound, in creating new pharmaceuticals (Verma, Sinha, & Bansal, 2019).

Materials Science and Environmental Applications

The synthesis and application of novel brominated flame retardants, including brominated benzene derivatives, highlight the importance of such compounds in materials science. These substances, utilized in consumer goods for their flame-retardant properties, indicate the utility of brominated aromatic compounds in enhancing material safety. The study also emphasizes the need for research on the environmental fate and toxicity of these compounds, relevant to understanding and mitigating the impacts of this compound if used similarly (Zuiderveen, Slootweg, & de Boer, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-14-5-6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTZJEFTXKOHHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC(=C1)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.